molecular formula C15H13LiS2 B14333278 lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene CAS No. 111742-81-5

lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene

Cat. No.: B14333278
CAS No.: 111742-81-5
M. Wt: 264.4 g/mol
InChI Key: GQFHTTYEKZHVJE-UHFFFAOYSA-N
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Description

Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene is a complex organic compound that features lithium as a central element. This compound is characterized by the presence of phenylsulfanyl and prop-1-enylsulfanyl groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene typically involves the reaction of lithium with 3-phenylsulfanylprop-1-enylsulfanylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the lithium intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques like chromatography and crystallization further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The phenylsulfanyl and prop-1-enylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • Lithium phenylsulfide
  • Lithium prop-1-enylsulfide
  • Lithium benzylsulfide

Uniqueness

Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene stands out due to its unique combination of phenylsulfanyl and prop-1-enylsulfanyl groups attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.

Properties

CAS No.

111742-81-5

Molecular Formula

C15H13LiS2

Molecular Weight

264.4 g/mol

IUPAC Name

lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene

InChI

InChI=1S/C15H13S2.Li/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13H;/q-1;+1

InChI Key

GQFHTTYEKZHVJE-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)S[CH-]C=CSC2=CC=CC=C2

Origin of Product

United States

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